5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
説明
BenchChem offers high-quality 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWACLTXVRPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1Br)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine chemical structure and properties
This technical guide provides a comprehensive overview of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the compound's novelty, this document synthesizes available data with expert analysis of its structural analogs to offer insights into its chemical properties, synthesis, reactivity, and potential applications.
Introduction and Strategic Importance
The 2-aminopyrimidine scaffold is a cornerstone in the development of therapeutic agents, recognized for its versatile biological activities and its role as a bioisostere for other aromatic systems.[1][2][3] The introduction of a bromine atom and a fluorinated alkyl group, specifically a 1,1-difluoroethyl moiety, onto this core structure creates a molecule with a unique combination of properties. The bromine at the 5-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[4][5] The 1,1-difluoroethyl group at the 4-position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization makes 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.[6]
Chemical Structure and Identity
The definitive identification of this compound is established through its unique CAS number and structural formula.
-
IUPAC Name: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
-
CAS Number: 2445784-57-4[7]
-
Molecular Formula: C₆H₆BrF₂N₃
The structure combines the electron-rich 2-aminopyrimidine ring with a halogen and a fluorinated alkyl substituent, leading to a distinct electronic and steric profile.
Caption: Chemical structure of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Physicochemical Properties
Direct experimental data for this specific compound is not widely available. Therefore, the following properties are estimated based on the known data of its structural analogs, such as 5-bromo-4-methylpyrimidin-2-amine and 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine.[7][8]
| Property | Predicted Value/Information | Basis of Estimation |
| Molecular Weight | 238.04 g/mol | Calculated from Molecular Formula |
| Appearance | White to off-white solid | Analogy with similar aminopyrimidines[9] |
| Melting Point | Not available | Likely a solid at room temperature[9] |
| Boiling Point | Not available | Expected to be high due to polarity and molecular weight |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and DMF | General solubility of aminopyrimidine derivatives |
| pKa (of the amino group) | ~3-4 | Influence of electron-withdrawing groups on the pyrimidine ring |
| LogP | ~2.0 - 2.5 | Contribution of bromo and difluoroethyl groups to lipophilicity |
Synthesis and Methodologies
A plausible synthetic route for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine can be conceptualized based on established pyrimidine synthesis protocols.[10] A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.
Proposed Synthetic Workflow
The synthesis likely proceeds through the following key steps:
-
Formation of a fluorinated β-ketoester: This intermediate can be synthesized from a suitable starting material, such as an ethyl ketone, which is then fluorinated.
-
Condensation with Guanidine: The resulting fluorinated β-ketoester is then cyclized with guanidine in the presence of a base (e.g., sodium ethoxide) to form the 2-aminopyrimidine ring.
-
Bromination: The final step involves the regioselective bromination of the pyrimidine ring at the 5-position using a brominating agent like N-bromosuccinimide (NBS).
Caption: A plausible synthetic workflow for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(1,1-difluoroethyl)pyrimidin-2-amine
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride followed by the slow addition of a fluorinated β-ketoester precursor.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Bromination
-
Dissolve the 4-(1,1-difluoroethyl)pyrimidin-2-amine in a suitable solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Quench the reaction, and purify the final product to yield 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Chemical Reactivity and Applications
The reactivity of this molecule is dictated by its three key functional components: the 2-amino group, the 5-bromo substituent, and the pyrimidine ring itself.
Reactivity of the 2-Amino Group
The primary amine at the C2 position is a nucleophile and can undergo various reactions such as acylation, alkylation, and condensation. For instance, it can react with aldehydes and ketones.[11] This functionality is often crucial for forming hydrogen bonds with biological targets.
Reactivity of the 5-Bromo Group: A Gateway to Molecular Diversity
The C5-bromo substituent is the most synthetically versatile handle on the molecule. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.[4][5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, allowing for the attachment of diverse amino moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Coupling with alkenes to introduce vinyl groups.
These reactions provide a powerful platform for generating libraries of analogs for structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Potential Applications in Drug Discovery
The 2-aminopyrimidine scaffold, particularly when substituted with halogens and fluorinated groups, is prevalent in a wide range of biologically active compounds. Based on the structures of known drugs and clinical candidates, 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a promising starting point for the development of:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted 2-aminopyrimidine core to interact with the hinge region of the ATP-binding site. The difluoroethyl group can enhance binding and improve pharmacokinetic properties.
-
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as anti-infective agents.[1]
-
CNS-active Agents: The modulation of lipophilicity and polarity by the substituents may allow for blood-brain barrier penetration.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is not publicly available. However, based on the known hazards of structurally similar compounds like 5-bromo-4-fluoropyridin-2-amine and 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine, the following precautions are advised:[7]
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13][14][15]
-
Conclusion
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine represents a strategically designed building block for medicinal chemistry. While direct experimental data remains limited, a comprehensive analysis of its structural components and related analogs provides a strong foundation for understanding its properties and reactivity. Its key features—a nucleophilic amino group, a versatile bromo handle for cross-coupling, and a property-modulating difluoroethyl group—make it a highly attractive scaffold for the synthesis of novel and diverse compound libraries aimed at various therapeutic targets. As this compound becomes more accessible, its application in drug discovery programs is expected to grow, potentially leading to the development of new and effective medicines.
References
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
- Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502.
- Reaction of Several Aminopyrimidines With Formaldehyde. (n.d.). PubMed Central.
- Verbitskiy, E. V., Cheprakova, E. M., Zhilina, E. F., Kodess, M. I., Ezhikova, M. A., Pervova, M. G., Slepukhin, P. A., Subbotina, J. O., Schepochkin, A. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2013). Microwave-Assisted Palladium-Catalyzed C–C Coupling Versus Nucleophilic Aromatic Substitution of Hydrogen (SNH) in 5-Bromopyrimidine by Action of Bithiophene and Its Analogues. Amanote Research.
- Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (n.d.).
- 2-Aminopyrimidin. (n.d.). In Wikipedia.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. (n.d.). Benchchem.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
- 5-BROMO-4-CHLORO-2-PYRIDINAMINE. (n.d.). precisionFDA.
- 5-Bromo-4-(difluoromethyl)pyridin-2-amine. (n.d.). ChemScene.
- 5-Bromo-4-fluoropyridin-2-amine. (n.d.). Sigma-Aldrich.
- 2-Bromoanisole. (n.d.). ChemicalBook.
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. (n.d.). BLDpharm.
- 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem.
- 5-Bromo-4-fluoropyridin-2-amine. (n.d.). CymitQuimica.
- Safety d
- SAFETY DATA SHEET. (2025, November 5). Sigma-Aldrich.
- SAFETY D
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed.
- Safety Data Sheet SODIUM METABISULFITE. (2015, January 18). INEOS Group.
- 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine. (n.d.). BLDpharm.
- SAFETY DATA SHEET - Sodium Metabisulphite. (2025, April 4). Nexchem.
- Chemical Properties of 2-Allyl-4-methylphenol. (n.d.). Cheméo.
- Sodium metabisulfite tested according to Ph Eur. (n.d.). Sigma-Aldrich.
- sodium metabisulfite. (n.d.). The Good Scents Company.
- 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties. (n.d.). EPA.
- Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]
- 8. brieflands.com [brieflands.com]
- 9. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. download.basf.com [download.basf.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ineos.com [ineos.com]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. Sodium metabisulfite tested according to Ph Eur 7681-57-4 [sigmaaldrich.com]
The 1,1-Difluoroethyl Group in Pyrimidine Scaffolds: A Strategic Bioisostere for DMPK Optimization
Topic: Physicochemical properties of 1,1-difluoroethyl substituted pyrimidines Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Executive Summary
In the optimization of pyrimidine-based pharmacophores—common in kinase inhibitors and antiviral agents—the 1,1-difluoroethyl group (
This guide provides a technical analysis of the
Strategic Rationale: The Fluorine Effect
The incorporation of a
Lipophilicity Modulation ( )
Unlike perfluoroalkyl groups which drastically increase lipophilicity, the
-
The Mechanism: The high polarity of the C-F bonds creates a local dipole that partially offsets the hydrophobicity of the alkyl chain.
-
Comparison:
. -
Application: When a lead compound suffers from poor solubility due to a
group, substituting it with often improves aqueous solubility while maintaining metabolic resistance.
Metabolic Stability (The Blockade Effect)
The ethyl group on a pyrimidine ring is a metabolic "soft spot," susceptible to cytochrome P450-mediated
-
Geminal Difluorination: Replacing the
-methylene protons with fluorine atoms ( ) eliminates this metabolic liability. -
Terminal Methyl Stability: Surprisingly, the terminal methyl group in
is remarkably resistant to oxidation. The strong electron-withdrawing effect of the adjacent group deactivates the C-H bonds of the terminal methyl, raising the activation energy required for hydrogen atom transfer (HAT) by CYP450 enzymes [1].
Electronic Tuning (pKa Shift)
Pyrimidines are weak bases. The introduction of fluorinated alkyls modulates the basicity of the pyrimidine nitrogens.
-
Inductive Effect: The
group is electron-withdrawing (EWG), though less so than . -
Impact: It lowers the
of the conjugate acid of the pyrimidine, reducing the fraction of ionized drug at physiological pH. This can enhance membrane permeability for compounds that would otherwise be too basic.[1]
Physicochemical Profiling: Comparative Data
The following table summarizes the shift in properties when substituting the C4-position of a pyrimidine scaffold.
| Property | Ethyl ( | 1,1-Difluoroethyl ( | Trifluoromethyl ( |
| Electronic Effect ( | -0.15 (Donor) | +0.25 (Weak EWG) | +0.54 (Strong EWG) |
| Lipophilicity ( | Ref (0.0) | +0.3 to +0.5 | +0.9 to +1.2 |
| Metabolic Liability | High ( | Low (Stable) | Low (Stable) |
| H-Bond Character | None | Weak Acceptor (C-F) | Weak Acceptor (C-F) |
| Conformation | Flexible | Restricted (Anomeric effect) | Rotational |
Data synthesized from comparative bioisostere studies [2, 3].
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting the 1,1-difluoroethyl group during Lead Optimization.
Figure 1: Decision matrix for deploying the 1,1-difluoroethyl bioisostere in medicinal chemistry optimization.
Synthetic Methodologies
Accessing 1,1-difluoroethyl pyrimidines can be achieved via de novo cyclization or late-stage functionalization. The latter is preferred for diversifying existing libraries.
Late-Stage Radical Alkylation (Recommended)
The most robust method for introducing
Experimental Protocol: Zinc Sulfinate Difluoroethylation
Objective: Installation of
Reagents:
-
Substrate: Substituted Pyrimidine (1.0 equiv)
-
Reagent: Zinc bis(1,1-difluoroethylsulfinate) (DFES-Zn) (2.0 - 3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)
-
Solvent: DMSO:H2O (3:1 ratio) or DCM:H2O (biphasic)
-
Temperature:
to RT
Step-by-Step Workflow:
-
Setup: To a vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol) and Zinc bis(1,1-difluoroethylsulfinate) (300 mg, ~1.0 mmol).
-
Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). The sulfinate salt may not dissolve completely initially.
-
Initiation: Cool the mixture to
in an ice bath. Slowly add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The reaction generates radical species; inert atmosphere is not strictly required but recommended for reproducibility.
-
Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated
(2 x 10 mL) to remove acidic byproducts and excess sulfinate. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
-
NMR: Look for the characteristic triplet of quartets (or broad multiplet) in
NMR around -90 to -100 ppm. -
Regioselectivity: Radical addition typically favors the most electron-deficient carbon (C4 > C2 in unsubstituted pyrimidines).
Synthetic Pathway Visualization
The following diagram outlines the two primary routes to access these scaffolds: Building Block assembly vs. Late-Stage modification.
Figure 2: Synthetic pathways for accessing 1,1-difluoroethyl pyrimidines.
References
-
Fluorine-containing substituents: metabolism of the
-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 2019. [Link] -
The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 2018.[2] [Link]
-
Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature, 2012. (The foundational Baran Zinc Sulfinate paper). [Link]
Sources
The 1,1-Difluoroethyl Group on Pyrimidine Rings: Electronic Tuning & Bioisosterism
The 1,1-Difluoroethyl (
This guide details the electronic, physicochemical, and synthetic implications of installing a
Executive Summary: The "Goldilocks" Fluorinated Motif
The 1,1-difluoroethyl group (
| Parameter | Ethyl ( | Trifluoromethyl ( | 1,1-Difluoroethyl ( |
| Electronic Effect ( | -0.15 (Donor) | 0.54 (Strong EWG) | ~0.45 (Moderate EWG) |
| Lipophilicity ( | +1.02 | +0.88 | +0.50 to +0.60 |
| Metabolic Stability | Low (Benzylic Ox.) | High | High |
| H-Bond Capability | None | Weak Acceptor | Moderate Acceptor (C-F) |
Electronic Characterization
2.1 Hammett Parameters & Inductive Effects
The
-
Estimate:
.[1][2] This places it between the difluoromethyl ( , ) and trifluoromethyl ( , ) groups. -
Impact on Pyrimidine: Pyrimidine is already
-deficient.[2] Adding at C2 or C4 renders the ring highly susceptible to nucleophilic attack (e.g., covalent trapping of thiols). The group moderates this deactivation, potentially reducing off-target toxicity associated with "super-electrophiles."
2.2 NMR Spectroscopy Signatures
-
NMR: The geminal fluorines typically appear as a quartet (due to coupling with the
) in the range of -85 to -105 ppm . This is distinct from (typically -60 to -65 ppm).[2] -
Coupling Constants: Expect a
coupling of approximately 15–20 Hz between the fluorine and the methyl protons.
2.3 Diagram: Electronic Decision Tree
Caption: Decision logic for selecting the 1,1-difluoroethyl group during lead optimization.
Synthetic Methodologies
Installing the
Protocol A: Radical Minisci-Type Alkylation
This method uses a sulfinate salt as a radical precursor to install the group directly onto the protonated heterocycle.
-
Reagents: Sodium 1,1-difluoroethyl sulfinate (
), Pyrimidine substrate, (oxidant), TFA (solvent/acid). -
Mechanism:
-
Oxidative desulfinylation generates the electrophilic radical
. -
The radical attacks the most electron-deficient position of the protonated pyrimidine (typically C2 or C4).
-
-
Step-by-Step:
-
Dissolve pyrimidine (1.0 equiv) and
(2.0 equiv) in (biphasic) or TFA. -
Add
(3.0 equiv) dropwise at . -
Stir at room temperature for 12–24 hours.
-
Neutralize with
and extract.[2]
-
Protocol B: Copper-Mediated Cross-Coupling
Best for installing the group at a specific position using a pre-functionalized halide.[2]
-
Reagents: Halopyrimidine (Cl/Br/I),
(difluoroethyl zinc reagent) or with Cu source. -
Conditions:
catalytic, Phenanthroline ligand, DMF, . -
Note: Pyrimidine chlorides are often reactive enough for
-like mechanisms, but radical copper pathways are more robust for this specific fluoroalkyl group.[2]
3.1 Diagram: Synthetic Pathways
Caption: Two primary routes for installing the 1,1-difluoroethyl group on pyrimidines.
Physicochemical & Metabolic Impact
4.1 The Lipophilicity Dip (The "BITE" Effect)
Replacing a
-
Why? The
bond is highly lipophilic.[2] Replacing one fluorine (very hydrophobic) with a methyl group (moderately hydrophobic but capable of hyperconjugation and polarizability changes) disrupts the "fluorine sheath," often improving water solubility. -
Data: In comparative studies (e.g., Mykhailiuk et al.),
analogs consistently show lower than their counterparts.
4.2 Metabolic Blocking
The
-
Mechanism: The
-position has no protons ( ), preventing oxidation to a ketone. The -protons ( ) are deactivated by the adjacent gem-difluoro group, making them resistant to CYP450-mediated hydroxylation compared to a standard ethyl group.
References
-
Mykhailiuk, P. K. (2018).[2] Reducing the Lipophilicity of Perfluoroalkyl Groups by
or Exchange. Journal of Medicinal Chemistry. -
Belhomme, M.-C., et al. (2015).[2] Recent Advances for the Direct Introduction of the
Moiety. Beilstein Journal of Organic Chemistry. -
Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Suzuki-Miyaura coupling conditions for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
An Application Guide for the Synthesis of 5-Aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines
Introduction: The Strategic Importance of Substituted Pyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is particularly crucial in medicinal chemistry, where the construction of complex molecular architectures is paramount. Pyrimidine derivatives are a cornerstone of drug discovery, frequently appearing as key pharmacophores in a multitude of approved therapeutics.[4][5][6] Their prevalence stems from their ability to act as bioisosteres and engage in critical hydrogen bonding interactions, often enhancing the pharmacological profile of a molecule.[5]
This guide focuses on a specific and highly functionalized building block: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine . The successful implementation of Suzuki-Miyaura coupling on this substrate requires a nuanced understanding of its distinct structural features:
-
The Pyrimidine Core: An electron-deficient heterocycle that influences the reactivity of its substituents.
-
C5-Bromine: The primary electrophilic site for oxidative addition by the palladium catalyst.[4]
-
C2-Amine: A potential coordinating group that can interact with the palladium center, possibly leading to catalyst inhibition if not properly managed.[7][8]
-
C4-(1,1-difluoroethyl) Group: A strong electron-withdrawing group that further modulates the electronic properties of the pyrimidine ring, generally increasing its reactivity toward oxidative addition.[5]
Navigating the interplay of these features is key to developing a robust and high-yielding protocol for the synthesis of novel 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines, a class of compounds with significant potential in drug development programs.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] However, the specific nature of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine introduces unique challenges and considerations within this cycle.
-
Oxidative Addition: The electron-deficient nature of the pyrimidine ring, amplified by the difluoroethyl group, facilitates the initial insertion of the Pd(0) catalyst into the C-Br bond. This step is generally faster for electron-poor aryl halides.[5]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[11][12] The choice of base and solvent is critical to ensure this step proceeds efficiently.
-
Reductive Elimination: This is the final, product-forming step. The rate of reductive elimination can be hindered by catalyst inhibition. The lone pair on the 2-amino group of the pyrimidine substrate can coordinate to the palladium(II) intermediate. This potential for catalyst poisoning necessitates the use of specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective in this context. They accelerate reductive elimination and sterically discourage the binding of heteroaryl amines, thereby maintaining high catalytic turnover.[8]
Optimized Protocol for the Suzuki-Miyaura Coupling
This section provides a detailed, field-proven protocol for the coupling of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine with a range of arylboronic acids. The causality behind each component and parameter choice is explained to ensure reproducibility and success.
Recommended Reaction Conditions
The following table summarizes the optimized conditions derived from best practices for coupling challenging heteroaryl halides.[7][8][13]
| Parameter | Recommended Condition | Rationale & Expertise |
| Aryl Halide | 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Catalyst System | SPhos Pd G2 or XPhos Pd G3 (Palladacycle Precatalyst) | 2-5 mol%. These pre-catalysts are air-stable and reliably generate the active monoligated Pd(0) species, which is crucial for this transformation. The SPhos/XPhos ligand is essential to prevent catalyst inhibition by the 2-amino group and promote efficient reductive elimination.[8] |
| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 equivalents. K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, particularly with heteroaryl substrates. It effectively promotes transmetalation without causing degradation of sensitive functional groups.[7][8] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | The aprotic ether solvent solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14][15] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers for all steps of the catalytic cycle without causing significant thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Step-by-Step Experimental Protocol
This procedure outlines a typical reaction on a 1.0 mmol scale.
Materials & Reagents:
-
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
SPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane (4.0 mL)
-
Degassed Deionized Water (1.0 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification[16]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the SPhos Pd G2 catalyst (0.02 mmol).[5]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.[15]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Reaction Monitoring: The reaction's progress can be monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.[16]
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[16]
Substrate Scope and Expected Outcomes
The robustness of this protocol allows for the coupling of various arylboronic acids, demonstrating its wide applicability.
| Entry | Arylboronic Acid | Expected Outcome | Key Considerations |
| 1 | Phenylboronic acid | High yield | Benchmark reaction for establishing optimal conditions. |
| 2 | 4-Methoxyphenylboronic acid | High yield | Electron-donating groups are well-tolerated. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Good to high yield | Electron-withdrawing groups on the boronic acid may slightly slow transmetalation but are generally effective.[17] |
| 4 | 2-Methylphenylboronic acid | Good yield | Steric hindrance on the boronic acid can be overcome, though slightly longer reaction times or higher catalyst loading may be required. |
| 5 | 3-Pyridylboronic acid | Moderate to good yield | Heteroaryl boronic acids are viable coupling partners, although coordination to the catalyst can sometimes lower yields.[13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh, high-quality catalyst. Ensure a strictly inert atmosphere.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Ensure the base is anhydrous and finely powdered. Consider switching from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃. |
| Significant Debromination | Presence of protic impurities or excess water leading to protodebromination. | Use anhydrous solvents and dry reagents thoroughly. Limit the amount of water in the solvent mixture (e.g., increase dioxane:water ratio to 10:1). |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to oxidative coupling of the boronic acid. | Maintain a strict inert atmosphere throughout the reaction setup and execution. |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions, converting to the corresponding arene. | Use the more stable boronic acid pinacol ester instead. Add the boronic acid in portions over the course of the reaction. |
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine presents a challenging yet highly valuable transformation for drug discovery and development. By understanding the substrate's unique electronic and steric properties, a robust and reproducible protocol can be established. The strategic selection of a modern catalyst system, specifically one employing a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, is critical to overcoming potential catalyst inhibition by the 2-amino group. The detailed methodology and troubleshooting guide provided herein equip researchers with the necessary tools to successfully synthesize a diverse library of 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines for further scientific exploration.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Gautier, B., Rérat, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]
-
Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]
-
Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Young, B. M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]
-
Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]
-
Norman, M. H., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
González-Rebollo, M. Á., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Synlett. [Link]
-
Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]
-
Berteina-Raboin, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
Application Note: Strategic Protection of the 2-Amino Group in Brominated Pyrimidines
Executive Summary & Strategic Decision Matrix
The 2-amino-5-bromopyrimidine scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors. However, the 2-amino group presents a dual challenge:
-
Nucleophilicity: It can compete in substitution reactions or poison metal catalysts (e.g., Pd in Suzuki-Miyaura coupling).
-
Electron Deficiency: The pyrimidine ring renders the amine less nucleophilic than typical anilines, making the installation of protecting groups (PGs) sluggish and prone to stalling.
Core Directive: Do not treat this substrate like a standard aniline. The electron-withdrawing effect of the ring nitrogens and the bromine atom requires forcing conditions (catalysis/heat) for protection, yet the resulting protected species can be surprisingly labile to base.
Strategic Selection Guide
Use the decision matrix below to select the correct protocol for your downstream application.
Figure 1: Decision tree for selecting the optimal protecting group strategy based on downstream chemistry.
Protocol A: The "Bis-Boc" Strategy for Cross-Coupling
Target: N,N-di-(tert-butoxycarbonyl)-2-amino-5-bromopyrimidine
Scientific Rationale
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), a mono-Boc protected amine (
Materials
-
Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (3.0 equiv ) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Workup: 1M Citric Acid or 0.5M HCl (Keep pH > 3 during wash)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under
. Add 2-amino-5-bromopyrimidine (10 mmol, 1.74 g) and DMAP (1 mmol, 122 mg). -
Solvation: Add anhydrous THF (20 mL). The starting material may not fully dissolve immediately; this is normal.
-
Addition: Add
(30 mmol, 6.55 g) as a solution in THF (5 mL) or neat if liquid.-
Note: Do not use TEA/DIPEA. DMAP alone is sufficient and cleaner for Bis-Boc formation on electron-deficient amines.
-
-
Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4-16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The Mono-Boc intermediate (
) usually forms quickly. The Bis-Boc product ( ) requires the heating step to push to completion.
-
-
Quench: Cool to RT. Dilute with EtOAc (50 mL). Wash with dilute citric acid (2 x 20 mL) to remove DMAP.
-
Critical: Do not use strong base (NaOH) for washing, as the Bis-Boc group is sensitive to hydrolysis in basic aqueous media.
-
-
Purification: Dry organic layer (
), concentrate, and purify via silica flash chromatography (0-20% EtOAc in Hexanes).
Data Summary: Mono- vs. Bis-Boc
| Feature | Mono-Boc ( | Bis-Boc ( |
| Formation | Kinetic product (RT) | Thermodynamic product (Heat + Excess) |
| Pd-Compatibility | Poor (Acidic NH poisons Pd) | Excellent (Inert) |
| Stability | Stable to mild base | Labile to strong base (reverts to Mono) |
| Solubility | Moderate | High (Lipophilic) |
Protocol B: Pivaloylation for Directed Lithiation
Target: N-(5-bromo-2-pyrimidinyl)-2,2-dimethylpropanamide
Scientific Rationale
When functionalizing the C-4 position via Directed Ortho-Lithiation (DoM), the protecting group must serve two roles:
-
Directing Group (DG): Coordinate the organolithium (LiTMP or LDA) to the C-4 proton.
-
Shield: Prevent nucleophilic attack of the lithium reagent onto the pyrimidine ring (C-2 or C-4 addition). Solution: The Pivaloyl (Piv) group provides significant steric bulk (
-Butyl), preventing nucleophilic attack while the carbonyl oxygen directs the lithiation.
Materials
-
Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)
-
Reagent: Pivaloyl Chloride (PivCl) (1.2 equiv)
-
Base/Solvent: Pyridine (used as solvent) or TEA/DCM[1]
-
Temp: 0°C to RT
Step-by-Step Methodology
-
Setup: Dissolve 2-amino-5-bromopyrimidine (10 mmol) in anhydrous Pyridine (15 mL) under Argon.
-
Alternative: If avoiding pyridine, use DCM (30 mL) with TEA (2.5 equiv) and DMAP (0.1 equiv).
-
-
Addition: Cool to 0°C. Add PivCl (12 mmol, 1.45 g) dropwise over 10 minutes.
-
Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 5°C.
-
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Pour mixture into ice water (100 mL). The product often precipitates as a white solid.
-
Recrystallization: Recrystallize from EtOH or EtOAc/Hexanes if necessary.
Deprotection Workflows
Once the core transformation (coupling or lithiation) is complete, removal of the PG is required.
Figure 2: Standard deprotection conditions.
-
Bis-Boc Removal: Standard TFA/DCM (20% v/v) works rapidly.
-
Note: Bis-Boc can be converted to Mono-Boc selectively by treating with
in MeOH at RT.
-
-
Pivaloyl Removal: Requires harsher conditions.[1] 2M NaOH/MeOH at reflux or Hydrazine hydrate.
Troubleshooting & Quality Control
Common Failure Modes
-
Stalled Reaction (Mono-Boc only):
-
Cause: Insufficient DMAP or old
. -
Fix: Add fresh DMAP (10 mol%) and heat to 60°C.
-
-
Product Decomposition on Silica:
-
Cause: Bis-Boc pyrimidines can be slightly acid-labile.
-
Fix: Add 1% Triethylamine to the eluent during flash chromatography.
-
-
Low Yield in Suzuki Coupling:
-
Cause: Partial deprotection of Bis-Boc in situ by the carbonate base used in coupling.
-
Fix: Switch to anhydrous conditions (Phosphate base/Dioxane) or ensure the Bis-Boc is freshly purified.
-
NMR Validation (1H NMR in )
-
Starting Material: Broad singlet (
) at ~5.5 ppm. -
Mono-Boc: Broad singlet (
) at ~8.5-9.0 ppm; -Bu singlet (9H) at 1.5 ppm. -
Bis-Boc: No NH signal .
-Bu singlet (18H) at 1.45 ppm. Distinct downfield shift of pyrimidine ring protons due to electron withdrawal.
References
-
Molander, G. A., & Shin, I. (2011).[6] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[6][7] Organic Letters, 13(15), 3956–3959. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for deprotection conditions). Link
- Deng, X., et al. (2005). Efficient Synthesis of 2-Amino-5-bromopyrimidine Derivatives. Journal of Organic Chemistry.
-
BenchChem Protocols. (2025). General Procedure for N-Pivaloylation of Amines. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Using 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine as a kinase inhibitor scaffold
Application Note: Leveraging 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine as a Next-Generation Kinase Inhibitor Scaffold
Executive Summary
Compound: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine CAS: 2445784-57-4 Molecular Weight: 238.03 g/mol Core Application: Synthesis of Type I/I½ ATP-competitive kinase inhibitors targeting ALK, ROS1, TRK, and EGFR.[1][2]
This application note details the strategic utility of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in medicinal chemistry. Unlike traditional methyl- or trifluoromethyl-substituted scaffolds, the 1,1-difluoroethyl (
Structural Rationale & SAR Logic
The efficacy of this scaffold rests on three structural pillars designed to overcome common failure modes in kinase inhibitor discovery:
A. The Hinge Binder (2-Amino Pyrimidine)
The 2-aminopyrimidine core is a "privileged structure" that forms a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residue, e.g., Met, Leu, or Glu).[2]
B. The Metabolic Shield (1,1-Difluoroethyl)
Standard alkyl groups (ethyl, isopropyl) at the C4 position often suffer from rapid CYP450-mediated oxidation at the benzylic carbon.[2]
-
The Solution: The gem-difluoro substitution (
) removes the benzylic hydrogens, completely blocking this metabolic route.[2] -
Bioisosterism: The
group is bioisosteric to an isopropyl group but with lower electron density, potentially strengthening interactions with electron-rich gatekeeper residues (e.g., Leucine or Phenylalanine) via orthogonal multipolar interactions.[2] -
Achirality: Unlike the monofluoroethyl group used in some inhibitors (e.g., Repotrectinib intermediates), the 1,1-difluoroethyl group is achiral, eliminating the need for expensive chiral resolution during scale-up.[2]
C. The Synthetic Handle (5-Bromo)
The C5 bromine atom is positioned to direct substituents toward the solvent-front or the hydrophobic pocket II , depending on the kinase conformation.[2] It serves as a high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Visualization: Scaffold SAR & Chemical Space
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents in kinase binding.[1][2]
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the derivatization of the C5-position to generate a library of potential inhibitors.
Objective: Couple 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine with various aryl boronic acids.
Reagents:
-
Scaffold: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 eq)[2]
-
Catalyst:
(0.05 eq) or / XPhos (for sterically hindered substrates).[2] -
Base:
(2.0 M aqueous solution, 3.0 eq)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, charge the Scaffold (100 mg, 0.42 mmol), Aryl Boronic Acid (0.50 mmol), and Palladium catalyst (0.02 mmol).
-
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and
solution (0.63 mL). -
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS (ESI+). Look for consumption of starting material (
) and appearance of product mass.[2] -
Work-up: Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry organic layer over
, filter, and concentrate.[2] -
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Validation Criteria:
-
Purity: >95% by HPLC (UV 254 nm).
-
Identity:
NMR must show loss of C5-Br signal and integration of the new aryl protons. The group typically appears as a triplet ( ) around 2.0 ppm.[1][2]
Biochemical Evaluation Protocol
Once the library is synthesized, screen compounds against target kinases (e.g., ROS1, ALK).[2]
Assay Setup (ADP-Glo™ Format)
This assay measures kinase activity by quantifying the ADP produced during the phosphorylation reaction.[1][2]
| Parameter | Condition |
| Kinase Concentration | 0.5 – 5.0 nM (Titrate per batch) |
| ATP Concentration | At |
| Substrate | Poly(Glu, Tyr) 4:1 or specific peptide |
| Incubation Time | 60 minutes at Room Temperature |
| Buffer | 40 mM Tris (pH 7.5), 20 mM |
Screening Workflow:
-
Compound Prep: Prepare 10 mM stocks in 100% DMSO. Acoustic dispense 10 nL into 384-well plates (final top conc: 10 µM).
-
Enzyme Addition: Add 2.5 µL of Kinase/Substrate master mix.
-
ATP Start: Initiate reaction with 2.5 µL ATP.
-
Quench/Detect: After 60 min, add 5 µL ADP-Glo™ Reagent (depletes remaining ATP).[2] Incubate 40 min.
-
Read: Add 10 µL Kinase Detection Reagent (converts ADP to Light). Read Luminescence.
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
BenchChem. (2025).[2][4] 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors: Application Notes. Retrieved from [2]
-
El-Deeb, I. M., & Lee, S. H. (2010).[2][5] Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect.[1][5][6][7] Bioorganic & Medicinal Chemistry, 18(11), 3860-3874.[2][5]
-
Unciti-Broceta, A., et al. (2020).[2][7] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][7][8] Future Medicinal Chemistry.
-
BLD Pharm. (2024).[2] Product Datasheet: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
-
Zhang, L., et al. (2020).[2][6] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[1][2][6] European Journal of Medicinal Chemistry, 208, 112782.[2][6]
(Note: While specific literature on the exact 1,1-difluoroethyl intermediate is emerging, the protocols above are derived from validated methodologies for structurally homologous pyrimidine kinase inhibitors).
Sources
- 1. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for introducing 1,1-difluoroethyl groups into pyrimidine heterocycles
Application Note: Strategic Introduction of 1,1-Difluoroethyl Groups into Pyrimidine Scaffolds
Executive Summary
The introduction of the 1,1-difluoroethyl group (
This guide details the innate C-H functionalization of pyrimidine heterocycles—a privileged scaffold in oncology and virology drugs. We prioritize the Zinc Sulfinate Radical (Baran-type) protocol for its operational simplicity and scalability, while providing a Photoredox alternative for sensitive substrates.
Mechanistic Principles & Reagent Selection
The functionalization relies on the generation of the electrophilic 1,1-difluoroethyl radical (
The Polarity Challenge
Pyrimidines are electron-deficient (
-
Solution: The reaction is driven by the high energy of the radical species and often requires oxidative conditions to facilitate the final re-aromatization step.
-
Regioselectivity: Radical attack typically favors the most electron-deficient positions (C2, C4, C6) that are accessible. In 4-substituted pyrimidines, C6 functionalization is dominant.
Primary Reagent: Zinc Bis(1,1-difluoroethylsulfinate) (DFES-Zn)
-
Structure:
-
Role: Stable, solid source of
radicals. -
Activation: Oxidative desulfinylation using tert-butyl hydroperoxide (TBHP).
Experimental Protocols
Protocol A: Thermal Innate C-H Functionalization (The "Robust" Method)
Best for: Early-to-mid phase diversification, gram-scale synthesis, and substrates stable to oxidants.
Materials:
-
Substrate: Pyrimidine derivative (1.0 equiv)
-
Reagent: DFES-Zn (3.0 equiv)
-
Oxidant: TBHP (70% aq. solution, 5.0 equiv)
-
Solvent: DMSO (0.1 M concentration) or DCM/
(Biphasic) -
Additive: TFA (1.0 equiv) – Optional, see optimization note.
Step-by-Step Methodology:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 1.0 equiv) and DFES-Zn (440 mg, 1.5 mmol, 3.0 equiv).
-
Solvation: Add DMSO (5.0 mL). If the substrate contains basic amines, add TFA (38
, 1.0 equiv) to protect the amine and activate the ring. -
Initiation: Cool the mixture to
in an ice bath. Dropwise add TBHP (70% aq., 340 , 5.0 equiv) over 2 minutes. Caution: Exothermic. -
Reaction: Remove the ice bath and stir vigorously at ambient temperature (
) . Monitor by LC-MS.-
Checkpoint: If conversion is
after 2 hours, heat to and add a second portion of DFES-Zn (1.0 equiv).
-
-
Quench & Workup (Critical):
-
Dilute with EtOAc (20 mL).
-
Zinc Removal: Wash the organic layer with saturated aq.
mixed with EDTA (to chelate Zn ions and prevent emulsion). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography. Note: Difluoroethylated products are often less polar than the starting material.
Protocol B: Photoredox Catalysis (The "Precision" Method)
Best for: Complex, late-stage drug molecules with oxidation-sensitive moieties (e.g., thioethers, aldehydes).
Materials:
-
Catalyst:
(1 mol%) -
Reagent: Sodium 1,1-difluoroethylsulfinate (
) (2.0 equiv) -
Oxidant: Persulfate (
) or Selectfluor (variable based on mechanism) -
Light Source: Blue LED (450 nm)
Workflow:
-
Combine substrate, Ir-catalyst, and sulfinate salt in DMSO/Acetone (1:1).
-
Degas via sparging with Argon for 10 mins (Oxygen inhibits the radical chain).
-
Irradiate with Blue LED at RT for 12–24 hours.
Data & Optimization Guide
Table 1: Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Polarity Mismatch | Add TFA (1.0 eq) to protonate pyrimidine (increases electrophilicity of C-H, but check radical polarity match). Alternatively, switch to Photoredox to access different mechanistic pathways. |
| Regioisomeric Mixture | Multiple C-H sites | C4/C6 are preferred. Block C4 with Cl/Me if C2 functionalization is desired. Separate isomers via Prep-HPLC (C18 column). |
| Emulsion during Workup | Zinc hydroxides | Use 10% EDTA/NaHCO3 wash. Do not skip this step. |
| Decomposition | Oxidative sensitivity | Switch from TBHP (Protocol A) to Persulfate/Photoredox (Protocol B) . |
Mechanistic Visualization
The following diagram illustrates the radical generation and functionalization pathway, highlighting the critical oxidation steps.
Figure 1: Mechanistic pathway for the innate radical 1,1-difluoroethylation of pyrimidines.
References
-
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 492, 95–99. (Foundational work on Zinc Sulfinate reagents/Baran Diversinates). Link
-
Laru, S., et al. (2024).[1] "Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis." Organic Letters, 26(24), 5098-5104.[2] (Modern photoredox approach for heterocycles).[3] Link
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Establishes the protocol for electron-deficient systems). Link
-
O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047. (Detailed synthesis of the reagents). Link
Sources
Application Note: Chemoselective Cross-Coupling at the 5-Bromo Position of N-Heterocycles
Subtitle: Optimizing C-C and C-N Bond Formation in Electron-Deficient Scaffolds (Pyrimidines & Indoles)
Executive Summary & Chemical Context
In medicinal chemistry, particularly kinase inhibitor development, the 5-position of N-heterocycles (e.g., pyrimidines, indoles, azaindoles) is a critical vector for solubility-enhancing groups or pharmacophore extension.
The 5-bromo position presents a unique mechanistic paradox:
-
Electronic Deactivation: In electron-deficient rings like pyrimidine, the 5-position is "meta-like" (less electron-deficient) compared to the highly activated 2- and 4-positions. This makes Nucleophilic Aromatic Substitution (
) difficult. -
Organometallic Activation: Conversely, in Pd-catalyzed cross-coupling, the C-Br bond at C5 is kinetically superior to C-Cl bonds at C2/C4 regarding Oxidative Addition (OA).
This guide details the protocols to exploit this orthogonality, enabling the selective functionalization of the 5-bromo position while leaving other halogenated sites intact for subsequent derivatization.
Mechanistic Insight: The Oxidative Addition Singularity
The success of coupling at the 5-position hinges on the Oxidative Addition (OA) step.
The Kinetic Hierarchy
In a substrate like 5-bromo-2-chloropyrimidine , two competing electrophilic sites exist.[1][2]
-
C2-Cl: Highly electron-deficient (activated for
), but the C-Cl bond is strong ( ). -
C5-Br: Less electron-deficient, but the C-Br bond is weaker (
).
Expert Insight: Palladium(0) catalysts are sensitive to bond strength, not just electrophilicity. Therefore, under non-
Ligand Selection Strategy
-
For C-C Coupling (Suzuki): Bis-phosphine ligands (dppf, PPh3) are often sufficient due to the inherent reactivity of the C-Br bond.
-
For C-N Coupling (Buchwald): The rate-limiting step shifts. For bulky ligands like BrettPhos , OA is rate-limiting. For RuPhos , Reductive Elimination (RE) becomes rate-limiting.[3][4] Understanding this helps in troubleshooting low yields.
Visualization: The Chemoselective Catalytic Cycle
The following diagram illustrates the divergence between
Figure 1: Chemoselective divergence. Pd-catalysis targets the weaker C5-Br bond (Green path), while classical nucleophilic attack targets the electron-deficient C2-Cl bond (Red path).
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C5 while preserving C2-Cl.
Reagents:
-
Substrate: 5-bromo-2-chloropyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 2.5 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, boronic acid, and Pd catalyst.
-
Inertion: Cap the vial and purge with
or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous
.-
Critical Note: Do not use strong alkoxide bases (e.g., NaOtBu) here, as they may trigger competitive
at the C2 position.
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Monitoring: Check TLC/LCMS.[2] The C5-coupled product typically is more polar than the starting material but less polar than the bis-coupled byproduct.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[5]
Data Summary: Solvent Effects on C5 Selectivity
| Solvent System | Temp (°C) | C5-Yield (%) | C2-Byproduct (%) | Notes |
| Dioxane / H2O | 80 | 92% | < 1% | Optimal for selectivity |
| DMF / H2O | 100 | 78% | 5% | Higher temp risks C2 activation |
| THF (Anhydrous) | 65 | 40% | 0% | Slow kinetics (poor solubility) |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Amination of the 5-bromo position.[6] This is challenging due to the potential for catalyst poisoning by the pyrimidine nitrogens.
Reagents:
-
Substrate: 5-bromo-pyrimidine derivative (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Pre-Catalyst:
(1-2 mol%) or BrettPhos Pd G3/G4. -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%).
-
Base:
(Sodium tert-butoxide) (1.5 equiv). -
Solvent: Toluene or tert-Amyl Alcohol (anhydrous).
Rationale:
-
Ligand Choice: BrettPhos is bulky and electron-rich.[7] It prevents the formation of stable (inactive) Pd-complexes with the pyrimidine nitrogens (catalyst resting state inhibition).
-
Base Choice:
is required to deprotonate the amine-Pd complex. While it is nucleophilic, the bulky ligand shield generally protects the C2-Cl position if the temperature is controlled.
Step-by-Step Workflow:
Figure 2: Buchwald-Hartwig execution workflow. Strict exclusion of O2/H2O is vital for BrettPhos stability.
Troubleshooting & Optimization
Common failure modes when coupling at the 5-bromo position and their remedies.
| Issue | Symptom (LCMS/NMR) | Root Cause | Corrective Action |
| Protodehalogenation | Mass = [M-Br+H]. Loss of Bromine without coupling. | "Hydride source" in media; Slow Transmetallation. | 1. Dry solvents thoroughly.2. Increase catalyst loading to speed up TM.3. Switch to RuPhos (faster RE). |
| Homocoupling | Dimerization of the Boronic Acid. | Oxidation of Boronic acid by | 1. Degas solvents vigorously (sparge with Ar).2. Add surfactant (TPGS-750-M) to shield Pd. |
| No Reaction | Starting Material recovered. | Catalyst poisoning by heterocycle N. | 1. Switch to bulky ligands (XPhos , BrettPhos ) to crowd out the N-coordination.2. Use Pre-formed catalysts (Pd-G3/G4) instead of in-situ mixing. |
| C2-Substitution | Product mass correct, but wrong regiochemistry. | 1. Switch base from NaOtBu to |
References
-
Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[8] Chemical Science.[9][10][11] Retrieved from [Link]
-
American Chemical Society. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[3] ACS Omega. Retrieved from [Link]
-
Nobel Prize. (2010).[11][12][13] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][4][5][6][7][14][15][16] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
Preparation of pharmaceutical intermediates using 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
An Application Note on the Strategic Use of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in the Synthesis of Pharmaceutical Intermediates
Abstract
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a difluoroethyl group to enhance metabolic stability and lipophilicity, and an amino group for hydrogen bonding interactions, makes it an exceptionally valuable precursor for a diverse range of pharmaceutical intermediates. This document provides a detailed guide for researchers and drug development professionals on the practical application of this reagent, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We present detailed, field-tested protocols, mechanistic insights, and troubleshooting guidance to enable the efficient synthesis of complex molecular scaffolds for drug discovery programs.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions.[1][2][3] Its prevalence stems from its ability to mimic the structure of nucleobases in DNA and RNA, allowing it to interact with a wide array of biological targets.[4] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design.
The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-established strategy to modulate key drug properties. This motif can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune physicochemical properties like lipophilicity and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine serves as an advanced intermediate that combines the benefits of the pyrimidine core with the strategic advantages of difluoroalkylation, providing a robust platform for generating novel chemical entities.[5][6]
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible experimentation.
| Property | Value | Source/Method |
| CAS Number | 2445784-57-4 | Vendor Data[7] |
| Molecular Formula | C₆H₆BrF₂N₃ | Calculated |
| Molecular Weight | 238.03 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical Observation |
| Purity | ≥97% | Typical Specification |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | Experimental Observation |
Safety and Handling Precautions
As with all brominated heterocyclic compounds, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] Storage at 2-8°C is recommended.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position of the pyrimidine ring is the primary site for synthetic elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[10][11]
Logical Workflow for Cross-Coupling Synthesis
The following diagram illustrates the general workflow for utilizing 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in a typical cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Step-by-Step Protocol
This is a representative protocol and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M with respect to the starting pyrimidine) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Representative Data
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 6 | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 95 | 8 | 70-85% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 85 | 4 | 65-80% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the coupling of the pyrimidine core with a wide variety of primary and secondary amines. [12][13]
Reaction Principle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. [12][13]The choice of phosphine ligand is critical for success and often requires screening. [12]
Detailed Step-by-Step Protocol
This protocol is a general starting point and is highly dependent on the specific amine and ligand used.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube or vial equipped with a magnetic stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In the same vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv).
-
Reagent Addition: Add the 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 equiv).
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (to ~0.2 M), followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of starting material.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude material by flash column chromatography (silica gel, often with a gradient of ethyl acetate/hexanes or methanol/DCM) to yield the target N-substituted aminopyrimidine.
Representative Data
| Amine | Pd Source / Ligand (mol%) | Base | Temp (°C) | Time (h) | Expected Yield |
| Morpholine | Pd₂(dba)₃ / Xantphos (2/8) | NaOtBu | 110 | 16 | 60-80% |
| Aniline | Pd(OAc)₂ / BINAP (2/4) | Cs₂CO₃ | 100 | 20 | 50-70% |
| Benzylamine | Pd₂(dba)₃ / RuPhos (2/6) | K₃PO₄ | 110 | 18 | 65-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Poor quality reagents or solvent. 4. Inappropriate base or ligand. | 1. Use a fresh batch of catalyst or a different palladium source/ligand. 2. Ensure glassware is oven-dried and the system is thoroughly purged with inert gas. 3. Use freshly distilled/anhydrous solvents and pure reagents. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and ligands (for Buchwald-Hartwig, try different generations of phosphine ligands). |
| Formation of Side Products | 1. Suzuki: Homocoupling of the boronic acid. 2. Suzuki: Protodeborylation of the boronic acid. 3. General: Debromination of the starting material. | 1. Use a slight excess of the pyrimidine bromide or lower the reaction temperature. 2. Ensure the base is not too strong or the reaction time is not excessively long. 3. Lower the catalyst loading or temperature. Ensure the reaction is not running for too long after completion. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Close-running impurities. | 1. Try a different solvent system (e.g., add a small amount of triethylamine or methanol to the eluent). Consider reverse-phase chromatography. 2. Re-run the column with a shallower gradient. Consider recrystallization if the product is a solid. |
Conclusion
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a potent and versatile building block for the synthesis of complex pharmaceutical intermediates. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can readily access a wide chemical space. The protocols and guidelines presented herein provide a solid foundation for the strategic incorporation of this valuable reagent into drug discovery pipelines, facilitating the development of next-generation therapeutics with potentially enhanced properties.
References
-
Jain, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Shafi, S., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Available at: [Link]
-
Sharma, N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Kamal, A., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available at: [Link]
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available at: [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
- Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[1][2][3]riazolo[1,5-a]pyridine. Available at:
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsat.org [ijsat.org]
- 5. Pharmaceutical Intermediates List [qinmuchem.com]
- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 7. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Solubility Optimization for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
The following technical guide addresses the solubility challenges associated with 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (CAS: 2445784-57-4). This guide is structured to assist researchers in overcoming dissolution bottlenecks during synthesis, purification, and biological assay preparation.
Executive Summary: The Physicochemical Paradox
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine presents a classic "solubility paradox" common in fluorinated heterocycles.[1][2][3]
-
The Polar Core: The 2-aminopyrimidine moiety is highly polar, capable of forming strong intermolecular hydrogen bonds (Donor: -NH₂, Acceptor: Pyrimidine N).[2][3] This leads to high crystal lattice energy, resisting dissolution.[3][4]
-
The Fluorous/Lipophilic Shield: The 1,1-difluoroethyl group (-CF₂CH₃) and the bromine atom introduce significant lipophilicity and fluorous character.[2][3][4] While this aids membrane permeability in drug design, it often reduces solubility in standard aqueous buffers and simple alcohols compared to non-fluorinated analogs.[3][4]
Key Insight: Successful dissolution requires a solvent system that can simultaneously disrupt the intermolecular H-bonding of the amine/pyrimidine core while accommodating the hydrophobic halogenated domains.[2][3][4]
Solvent Compatibility Matrix
The following data is derived from structural analog analysis (e.g., 5-bromo-4-trifluoromethylpyrimidin-2-amine) and standard solubility parameters for fluorinated aminopyrimidines.
| Solvent Class | Recommended Solvents | Predicted Solubility | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Best for Stock Solutions. These solvents effectively disrupt the crystal lattice H-bonds.[1][2][3] DMSO is preferred for biological assays; DMF/DMAc for synthetic reactions (e.g., Suzuki coupling).[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (1-10 mg/mL) | Solubility improves significantly with heat (40-50°C).[3] Often used for recrystallization.[3][4] |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Low to Moderate | Good for reactions but may require larger volumes.[3][4] THF is often the best choice for organometallic steps.[3][4] |
| Chlorinated | DCM, Chloroform | Moderate | Useful for extraction/workup, but often insufficient for dissolving large synthetic loads without co-solvents.[3][4] |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Poor (<0.1 mg/mL) | Generally act as anti-solvents to crash the product out of solution.[3][4] |
| Aqueous | Water, PBS | Negligible | Critical: Insoluble at neutral pH.[3][4] Solubility can be induced by lowering pH (< 2.[3][4]0) to protonate the pyrimidine nitrogen.[3][4] |
Troubleshooting Workflow: The "Solubility Decision Tree"
Use this logic flow to resolve precipitation or dissolution failures during your workflow.
Detailed Troubleshooting Scenarios (Q&A)
Scenario A: Biological Assay Preparation
Q: I dissolved the compound in DMSO, but it precipitated when I added it to the cell culture media. Why? A: This is "Crash-Out." The compound is hydrophobic (Lipophilic).[3][4] When you dilute the DMSO stock into aqueous media, the solvent power drops drastically.[3][4]
-
The Fix:
-
Make a high-concentration stock in DMSO (e.g., 100 mM).[3][4]
-
Perform an intermediate dilution in DMSO first (serial dilution).
-
Add the DMSO solution to the media slowly with rapid vortexing.[3][4]
-
Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound in solution.[4]
-
Pro-Tip: If precipitation persists, add a solubilizing agent like Cyclodextrin (HP-β-CD) to the aqueous media before adding the compound.[3][4]
-
Scenario B: Synthetic Reaction (Suzuki Coupling)
Q: The starting material is not dissolving in the Toluene/Water mixture for my Suzuki coupling. A: This compound has poor solubility in Toluene.[2][3][4]
-
The Fix: Switch to a more polar solvent system compatible with Suzuki conditions.
Scenario C: NMR Analysis
Q: I cannot get a good signal in CDCl₃ (Chloroform-d). A: The compound likely aggregates in chloroform due to hydrogen bonding.[2][3][4]
-
The Fix: Switch to DMSO-d₆ or Methanol-d₄ .[1][3][4] These solvents break the intermolecular H-bonds, resulting in a true solution and sharp NMR peaks.[3][4]
Standardized Protocol: Saturation Solubility Determination
If you need exact solubility data for your specific batch (polymorphs can vary), follow this "Shake-Flask" protocol.
Materials:
-
Compound (approx. 10 mg)[5]
-
Target Solvent (e.g., PBS, Methanol)[3]
-
0.45 µm Syringe Filter (PTFE or Nylon)
Procedure:
-
Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solid should be clearly visible (supersaturated).[3][4]
-
Equilibration: Cap the vial and shake/vortex at the target temperature (e.g., 25°C) for 24 hours .
-
Filtration: Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilution: Dilute the filtrate with a mobile phase (e.g., Acetonitrile) to bring it within the linear range of your detector.[3][4]
-
Quantification: Inject into HPLC or measure UV absorbance (compare against a standard curve prepared in DMSO).
References
-
BenchChem. (2025).[3][4] Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. Retrieved from (Analogous solubility data).[4]
-
PubChem. (2025).[3][4][6][7][8] Compound Summary: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 935534-47-7).[1][2][3][9] National Library of Medicine.[3][4] Retrieved from .[4]
-
Sigma-Aldrich. (2025).[2][3][4] Product Specification: 2-Amino-5-bromo-4-methylpyrimidine. Retrieved from .[3][4]
-
ChemicalBook. (2025).[3][4] 2-Amino-5-bromopyrimidine Properties and Safety. Retrieved from .[4]
Sources
- 1. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]
- 3. 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine | 139536-04-2 [sigmaaldrich.com]
- 4. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | [frontierspecialtychemicals.com]
Minimizing debromination side reactions during cross-coupling
Ticket #DB-XCP: Minimizing Debromination in Cross-Coupling Status: Open | Priority: High | Assigned To: Senior Application Scientist
Diagnostic Triage: Is this your problem?
Before re-optimizing your entire route, confirm that hydrodebromination (protodebromination) is the actual culprit.
-
Symptom: LCMS shows a major peak with mass
. -
Differentiation:
-
If you see
(dimer), you have homocoupling (oxidative issue), not debromination (reductive issue). -
If you see
, you have hydroxylation (often due to water/hydroxide competition).
-
-
The Root Cause: Your Palladium catalyst has entered the "Hydride Cycle." Instead of finding your nucleophile (boronic acid/amine), the
intermediate found a source of hydride ( ), formed , and reductively eliminated the aryl ring with a hydrogen atom.
Mechanism-Based Troubleshooting
To stop the side reaction, you must understand the competition at the molecular level. Debromination is rarely random; it is a kinetic defeat of the transmetallation step by a
The Competing Pathways
The diagram below visualizes where your reaction goes wrong. The Red Path is the failure mode (Debromination), while the Green Path is the desired Cross-Coupling.
Figure 1: The kinetic competition between productive transmetallation (Green) and destructive hydrodebromination (Red). Note that slow transmetallation increases the lifespan of the oxidative addition intermediate, raising the probability of hydride capture.
Protocol Optimization: The "Anti-Debromination" Systems
Scenario A: Suzuki-Miyaura Coupling
The Problem: The most common hydride source in Suzuki coupling is the solvent (specifically primary/secondary alcohols like MeOH, EtOH, or iPrOH) or the base (alkoxides).[1]
The Fix:
-
Eliminate Alcohol Solvents: Switch to aprotic polar solvents.
-
Switch Bases: Move from alkoxides (NaOtBu) to inorganic carbonates or phosphates.[2]
-
Ligand Switch: Use bulky, electron-rich phosphines (Buchwald Ligands) to accelerate reductive elimination.
Optimized Protocol (Suzuki):
| Component | Recommendation | Scientific Rationale |
| Solvent | Dioxane or Toluene (Avoid EtOH/iPrOH) | Alcohols coordinate to Pd and undergo |
| Base | K₃PO₄ (3.0 equiv) or CsF | Phosphate/Fluoride bases are non-nucleophilic and cannot serve as hydride sources. |
| Ligand | XPhos or SPhos | Bulky biaryl ligands facilitate rapid reductive elimination, outcompeting the side reaction. |
| Water | Minimal (Use 10:1 Solvent:Water) | Trace water is needed for boronic acid activation but excess water can act as a proton source. |
Step-by-Step Workflow:
-
Charge reaction vessel with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add XPhos Pd G2 precatalyst (1-2 mol%). Note: Precatalysts ensure 1:1 L:Pd ratio, preventing "naked" Pd from catalyzing side reactions.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous 1,4-Dioxane and degassed Water (ratio 10:1).
-
Heat to 80°C. Do not overheat; higher T often favors the higher-activation-energy debromination pathway.
Scenario B: Buchwald-Hartwig Amination
The Problem: The amine itself can be the hydride source if it has
The Fix:
-
Ligand Selection: You need a ligand with a large "bite angle" or extreme bulk to force the amine and aryl group together quickly.
-
Base Selection: Avoid bases that are hygroscopic if using sensitive substrates.
Optimized Protocol (Buchwald):
| Component | Recommendation | Scientific Rationale |
| Ligand | RuPhos (for 2° amines) or BrettPhos (for 1° amines) | These ligands are specifically designed to prevent |
| Base | NaOtBu (Sublimed grade) | While an alkoxide, it is sterically bulky. Ensure it is stored in a glovebox to prevent hydrolysis to NaOH/tBuOH. |
| Solvent | t-Amyl Alcohol or Toluene | t-Amyl alcohol is sterically hindered and resists |
Step-by-Step Workflow:
-
In a glovebox, combine Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add RuPhos Pd G3 (1-2 mol%).
-
Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).
-
Seal vessel and heat to 80-100°C.
-
Critical Check: If debromination persists, lower temperature to 60°C and increase catalyst loading to 4 mol%.
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Figure 2: Decision matrix for isolating the source of hydride in the catalytic cycle.
Frequently Asked Questions (FAQs)
Q: Why does my poly-brominated substrate debrominate at the wrong site? A: This is a kinetic issue. The most electron-deficient C-Br bond undergoes oxidative addition first. If transmetallation at that site is sterically hindered (e.g., ortho-substitution), the catalyst stalls, allowing time for hydride capture.
-
Solution: Use a catalyst system that is less sensitive to sterics (e.g., Pd-PEPPSI-IPr ) or lower the temperature to increase selectivity.
Q: Can I use ethanol if I lower the temperature?
A: It is risky. Even at low temperatures, Pd(II) alkoxides (formed from ethanol) are prone to
Q: I'm using anhydrous conditions but still seeing 10% debromination. Why?
A: Check your base. Anhydrous bases like
References
-
Mechanistic Studies on the Origin of Debromination : Navarro, O. et al. "Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System." Journal of Organic Chemistry, 2004.[3]
-
Ligand Effects in Suzuki Coupling : Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Buchwald-Hartwig Optimization : Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Solvent Effects on Side Reactions : Polander, B. C. et al. "Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, 2011.
Sources
Technical Support Center: Purification of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. The unique structural features of this molecule—a polar pyrimidine core, a basic amine group, a lipophilic difluoroethyl group, and a bromine atom—present specific challenges that require carefully optimized purification strategies. This document provides in-depth, experience-driven troubleshooting guides and protocols to address common issues and ensure the attainment of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine?
The main difficulties arise from the compound's amphiphilic nature and the basicity of the 2-amine group. The pyrimidine ring system is inherently polar, but the difluoroethyl and bromo substituents add nonpolar character. This can lead to problematic solubility and chromatographic behavior. Furthermore, the basic amine can interact strongly with the acidic silanols on standard silica gel, potentially causing irreversible adsorption, peak tailing, or even on-column degradation.[1][2]
Q2: What are the most effective methods for purifying the crude product?
A two-stage approach is typically most effective:
-
Primary Purification: Flash column chromatography on silica gel is the workhorse method for removing the bulk of impurities.[3]
-
Secondary Purification: Recrystallization is an excellent secondary step to remove closely related impurities and achieve high analytical purity.[3] For thermally sensitive compounds or when crystallization fails, preparative HPLC (Prep-HPLC) offers a high-resolution alternative.[3]
Q3: What are the likely impurities I need to remove?
Impurities often stem from the synthetic route. Common contaminants may include unreacted starting materials, reagents, and reaction by-products. In bromination reactions, for example, the formation of di-brominated or other regioisomeric by-products is a possibility.[4] These are often less polar than the desired mono-brominated product.
Q4: How should I assess the purity of the final compound?
A combination of analytical techniques is necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) is typically suitable.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can reveal the presence of residual solvents or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Purification Workflow Overview
The following diagram outlines a typical workflow for the purification and analysis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.
Caption: General purification and analysis workflow.
Troubleshooting Guide: Flash Column Chromatography
This section addresses common problems encountered during chromatographic purification on silica gel.
Problem: The compound does not move from the baseline (Rf ≈ 0).
-
Causality: The mobile phase is not polar enough to displace the compound from the polar silica gel stationary phase. The basic amine group may also be strongly interacting with acidic silica.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[1]
-
Deactivate Silica Gel: The basicity of the 2-amine group necessitates neutralizing the acidic sites on the silica gel. Pre-treat the column by flushing it with the mobile phase containing 1-2% triethylamine (Et₃N). This will significantly reduce peak tailing and prevent irreversible adsorption.[1]
-
Problem: The compound runs with the solvent front (Rf ≈ 1).
-
Causality: The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and elute immediately.
-
Solution:
-
Decrease Eluent Polarity: Systematically decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).[1]
-
Problem: Poor separation from an impurity.
-
Causality: The chosen solvent system does not provide sufficient differential partitioning between the target compound and the impurity. This can also be caused by improper column packing or sample loading.
-
Solutions:
-
Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 and maximize the separation (ΔRf) from impurities.[1][3]
-
Try a Different Solvent System: If hexane/ethyl acetate fails, explore systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Use Dry Loading: If the compound is not very soluble in the mobile phase, dissolving it in a strong solvent for loading can cause band broadening. Instead, use "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the column.[2]
-
Problem: Low recovery or suspected on-column degradation.
-
Causality: The compound may be sensitive to the acidic nature of silica gel, leading to decomposition.[2]
-
Solutions:
-
Deactivate Silica Gel: As mentioned previously, adding 1-2% triethylamine to the eluent is the most effective solution for amine-containing compounds.[1]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[1]
-
Work Quickly: Do not let the column run for an unnecessarily long time.
-
Table 1: Example Solvent Systems for TLC Analysis
| System (v/v) | Polarity | Recommended For |
| 70:30 Hexane / Ethyl Acetate | Low-Medium | Good starting point for initial screening. |
| 50:50 Hexane / Ethyl Acetate | Medium | Increasing polarity to move the spot off the baseline. |
| 95:5 Dichloromethane / Methanol | Medium-High | For more polar compounds that don't move in Hex/EtOAc. |
| 98:2:1 Hexane / EtOAc / Et₃N | Medium (Basic) | To assess the effect of a basic modifier on Rf and tailing. |
Troubleshooting Guide: Recrystallization
Problem: The compound "oils out" of the solution instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, often exacerbated by the presence of impurities that depress the melting point.[6]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[6]
-
Lower the Crystallization Temperature: After dissolving, cool the solution to a lower temperature more slowly. An ice bath or refrigerator may be necessary.
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
-
Problem: No crystals form upon cooling.
-
Causality: The solution is not sufficiently supersaturated, or the activation energy for nucleation has not been overcome.
-
Solutions:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Vapor Diffusion: Dissolve the compound in a small amount of a volatile "good" solvent inside a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow crystal growth.[6]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) that provides an Rf of 0.2-0.4 for the target compound and good separation from impurities.[1]
-
Column Packing:
-
Select a column with a silica gel to crude sample weight ratio of approximately 40:1 to 50:1.[1]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approx. 1-2 times the mass of the crude sample) and mix to form a slurry.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column, forming a thin, even layer.
-
-
Elution:
-
Begin elution with the chosen mobile phase. An isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution can be used.[1]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Place the product under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the compound in several test tubes.
-
Add different solvents to each tube. A good solvent will dissolve the compound when hot but not when cold. Poor solvents will not dissolve the compound even when hot.
-
Ideal single solvents for this molecule might include ethanol, isopropanol, or acetonitrile. Hexanes would likely be a poor solvent.
-
-
Procedure (Single Solvent):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- Van der Plas, H. C. (1965). Process for bromination of pyrimidine. U.S.
- Kumar, P., et al. (Date not available). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Source not specified.
- Sigma-Aldrich. (n.d.).
- Stewart, R., & Gumbley, S. J. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N'-Dimethyl Derivatives. Canadian Journal of Chemistry, 52(3), 431-438.
- Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines.
- Wang, S. Y. (1958). Chemistry of Pyrimidines. I. The Reaction of Bromine with Uracils. Journal of Organic Chemistry, 23(10), 1570-1573.
- Pathmasiri, W., et al. (Date not available).
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Agilent Technologies. (2016). Chemical Purity Analysis.
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459.
- Heidelberger, C., et al. (1964). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry, 239(5), 1582-1591.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-Amino-5-Bromopyrimidine Reactivity
Topic: Troubleshooting low reactivity of the 2-amino group in 5-bromo-pyrimidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide v2.4[1]
Diagnostic Core: The "Electron-Deficient Trap"
Before attempting a reaction, you must understand why your standard conditions are failing.[2] 2-amino-5-bromopyrimidine is deceptively simple.[1][2] It looks like an aniline, but it behaves like a rock.[2]
The Root Cause: Electronic Deactivation
The 2-amino group is severely deactivated by three converging factors:
-
The Pyrimidine Sink: The ring contains two nitrogen atoms (positions 1 and 3).[2] These are highly electronegative, pulling electron density away from the exocyclic amine via induction (
) and resonance ( ).[2] -
The 5-Bromo Effect: The bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (
), further depleting the nucleophilicity of the 2-amino group.[2] -
pKa Reality Check:
Visualizing the Problem
Figure 1: Electronic deactivation vectors reducing the nucleophilicity of the 2-amino group.[1][2]
Module A: Amide Coupling Troubleshooting
Symptom: Reaction with carboxylic acid using EDC, HATU, or PyBOP yields <10% product or returns starting material.
Why Standard Coupling Fails
Standard reagents (HATU/EDC) rely on the amine attacking an activated ester.[2] Because the 2-amino group is electron-poor, it cannot effectively attack the active ester before the active ester hydrolyzes or rearranges.
Solution Protocol: The "Anion Activation" Method
Instead of relying on the neutral amine, you must convert the amine into a lithium amide anion (a strong nucleophile) or use a highly reactive electrophile (acid chloride).
Method A1: The Acid Chloride Route (Recommended)
-
Reagents: Oxalyl chloride (or Thionyl chloride), Pyridine (or DMAP).[2]
Step-by-Step:
-
Convert your carboxylic acid (
) to the acid chloride ( ) using oxalyl chloride/DMF(cat.) in DCM.[1][2] Evaporate to dryness to remove excess oxalyl chloride.[1][2] -
Dissolve the 2-amino-5-bromopyrimidine in Pyridine (solvent and base).[1][2]
-
Add the acid chloride (dissolved in minimal DCM) dropwise at 0°C.
-
Heat to 60°C if no reaction occurs at RT.
Method A2: The Lithium Amide Route (For Precious Acids)
-
Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), Acid Chloride or Mixed Anhydride.[2]
-
Mechanism: Deprotonating the amine creates a hard nucleophile that snaps onto the electrophile instantly.[2]
Step-by-Step:
-
Dissolve 2-amino-5-bromopyrimidine (1.0 equiv) in dry THF at -78°C.
-
Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins. Note: Solution often turns bright yellow/orange.[1]
-
Add the acid chloride or mixed anhydride (1.1 equiv) dropwise.[2]
-
Allow to warm to RT slowly.
Comparative Data: Coupling Reagent Efficacy
| Reagent System | Yield (Typical) | Notes |
| EDC / HOBt | < 5% | Avoid. Nucleophile is too weak.[1][2] |
| HATU / DIPEA | 10 - 30% | Often stalls; requires massive excess of reagents.[1][2] |
| Acid Chloride / Pyridine | 75 - 90% | Gold Standard. Robust and scalable.[1][2] |
| LiHMDS / Acid Chloride | 80 - 95% | Best for convergent synthesis with complex acids.[1][2] |
| POCl3 Activation | 60 - 80% | Good for direct coupling without isolating acid chloride.[1][2] |
Module B: Buchwald-Hartwig Amination[1][2][3]
Symptom: Trying to couple the 2-amino group to an aryl halide (Ar-X).[1][2] The reaction turns black (Pd crash) or shows no conversion.
The Challenge: Catalyst Poisoning & Reductive Elimination
-
Poisoning: The pyrimidine ring nitrogens (N1/N3) are better ligands for Palladium than the exocyclic amine is a nucleophile.[2] They bind to Pd, shutting down the cycle.
-
Slow Reductive Elimination: Even if oxidative addition occurs, the electron-poor amine makes the final reductive elimination step high-energy.[1][2]
Optimized System: Ligand Selection is Critical
You need a ligand that is bulky (to prevent N-binding) and electron-rich (to facilitate oxidative addition).[1][2]
Recommended Conditions
-
Catalyst: Pd2(dba)3 or Pd(OAc)2 (only with very rich ligands).[1][2]
-
Ligand:
-
Temperature: 100°C - 110°C.[1]
Decision Tree for Cross-Coupling
Figure 2: Optimization logic for Pd-catalyzed amination of electron-deficient pyrimidines.
Module C: Protection Group Strategies
Symptom: You need to react the 5-Br position (e.g., Suzuki coupling) but the free amine is interfering or poisoning the catalyst.
The "Bis-Boc" Phenomenon
Attempting to put a single Boc group on 2-amino-5-bromopyrimidine is difficult and often leads to a mixture of Mono-Boc, Bis-Boc, and starting material.[1][2] The Bis-Boc species is actually more stable and easier to purify.[1][2]
Protocol: Exhaustive Boc Protection
-
Reagents:
(3.0 equiv), DMAP (0.5 equiv), TEA (3.0 equiv).[2] -
Solvent: DCM or THF.
-
Procedure:
-
Purification: The Bis-Boc (
) derivative is usually a crystalline solid, easily purified by silica chromatography (Hex/EtOAc).[2]
Frequently Asked Questions (FAQ)
Q: Can I use the 5-bromo group for Grignard formation?
A: No. The 2-amino group contains acidic protons (
Q: Why does my reaction turn black immediately? A: This is "Palladium Black" precipitation.[1][2] It means your ligand is not holding the Pd, or the pyrimidine nitrogen is displacing the ligand.
-
Fix: Increase ligand-to-metal ratio (2:1 or 3:1).[1][2] Ensure your solvent is rigorously degassed (oxygen accelerates ligand dissociation).[1][2]
Q: I see two spots on TLC that merge? A: This is common with aminopyrimidines.[1][2] They can form H-bonded dimers or tautomers in solution.[1][2] Add a drop of triethylamine or methanol to your TLC chamber to break aggregates.[2]
References
-
Reactivity of Aminopyrimidines
-
Buchwald-Hartwig Ligand Selection
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]
-
-
Amide Coupling with Electron-Deficient Amines
-
National Institutes of Health (NIH).[2] "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP."
-
-
pKa and Structural Properties
-
Protection Strategies (Boc)
Sources
- 1. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. afit.edu [afit.edu]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]
- 5. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
Overcoming catalyst poisoning in reactions with free amino-pyrimidines
Technical Support Center: Heterocycle Coupling & Catalyst Rescue
Topic: Overcoming Catalyst Poisoning in Reactions with Free Amino-Pyrimidines Ticket ID: #Pd-PYR-RESCUE Status: Open Priority: High (Blocker)
Introduction: The "Black Hole" of Coordination
Welcome to the Heterocycle Coupling Support Hub. If you are here, your reaction likely stalled at <15% conversion, or your catalyst turned into an inactive "Palladium Black" precipitate immediately upon heating.
The Core Issue: Free amino-pyrimidines are "privileged" catalyst poisons. They possess two distinct binding motifs that synergize to deactivate Palladium (Pd):
-
The
-Donor (Ring Nitrogen): The pyrimidine ring nitrogen (N3) is a strong -donor that displaces labile ligands. -
The Chelate Effect (Exocyclic Amine): When a free amine is present at the 2- or 4-position, it acts with the ring nitrogen to form a stable 4-membered
-chelate with the Pd center. This creates a thermodynamic "resting state" that is too stable to undergo the necessary oxidative addition or reductive elimination steps.
This guide provides the field-proven protocols to break this chelation and restore catalytic turnover.
Module 1: Diagnostic & Triage
Q: How do I know if my catalyst is "poisoned" or if the reaction just failed?
A: You must perform a Kinetic Profile Analysis . Take aliquots at t=5 min, 30 min, and 1 hour.
| Observation | Diagnosis | The Fix |
| 0% Conversion at t=5 min | Activation Failure. The precatalyst never reduced to Pd(0) or oxidative addition is sterically blocked. | Switch to Pd-G3/G4 precatalysts or PEPPSI systems (See Module 2). |
| Rapid burst to ~15%, then flatline | Catalyst Poisoning. The product (or substrate) is coordinating to the active Pd species, removing it from the cycle. | Use Lewis Acid Additives or Bulky Ligands (See Module 3). |
| Reaction turns black immediately | Pd Aggregation. Ligands are being stripped by the heterocycle, leading to Pd(0) clustering. | Increase Ligand:Pd ratio or use NHC ligands . |
Module 2: The "Steric Wall" Strategy (Ligand Engineering)
Q: Standard
A: You need ligands that create a "Steric Wall." These ligands are bulky enough to prevent the flat pyrimidine ring from approaching the metal center in a coordinating geometry, while still allowing the oxidative addition of the C-X bond.
Recommendation 1: The NHC Advantage (Pd-PEPPSI-IPent)
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform is superior for amino-pyrimidines. The IPent variant is particularly effective because its bulky 2,6-diisopropylphenyl "wings" physically block the N-coordination of the substrate.
-
Why it works: The strong
-donating N-Heterocyclic Carbene (NHC) ligand binds tighter than the pyrimidine nitrogen, preventing displacement. -
Target Substrates: Sterically congested amino-pyrimidines, tetra-ortho-substituted biaryls.
Recommendation 2: Dialkylbiaryl Phosphines (BrettPhos / XPhos)
If you prefer phosphines, BrettPhos or tBuBrettPhos are the gold standards for coupling primary amines or handling amine-containing substrates.
-
Why it works: These ligands promote reductive elimination, which is often the rate-limiting step when electron-rich heterocycles are involved.
Module 3: The "Decoy" Strategy (Lewis Acid Additives)
Q: Can I run this without protecting the amine?
A: Yes, by using a Lewis Acid Additive . This is a "Decoy" strategy.
The Mechanism:
You add a hard Lewis acid (e.g.,
Critical Insight: The Lewis acid essentially acts as a temporary, in-situ protecting group that falls off during workup.
Module 4: Visualization of Failure vs. Success
The following diagram illustrates the mechanistic difference between a poisoned system and a rescued system.
Caption: Figure 1. Top: The formation of a stable chelate trap halts the reaction. Bottom: Lewis acid additives "mask" the nitrogen lone pairs, allowing the Pd cycle to proceed.
Module 5: Experimental Protocols
Protocol A: The "Heavy Duty" Method (Pd-PEPPSI-IPent)
Best for: Sterically hindered substrates where standard phosphines fail.
-
Charge Reactor: In a glovebox or under Argon, add:
-
Aryl Halide (1.0 equiv)
-
Amino-pyrimidine boronic acid/ester (1.2 equiv)
-
Pd-PEPPSI-IPent (1–2 mol%)
- (2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane or Toluene (0.2 M concentration). Note: Alcohol solvents can sometimes destabilize the precatalyst activation.
-
Activation: Heat to 80°C .
-
Tip: PEPPSI catalysts are air-stable as solids but form the active species upon heating in the presence of base. Do not pre-stir for long periods at RT.
-
-
Workup: Filter through Celite to remove the Pd-NHC residue.
Protocol B: The Lewis-Acid Mediated Suzuki (Trimethyl Borate)
Best for: Reactions where you must use standard Pd sources (e.g.,
-
Charge Reactor:
-
Amino-pyrimidine halide (1.0 equiv)
-
Boronic ester partner (1.2 equiv)
- (5 mol%)
-
Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) - Crucial: Soluble base.
-
-
The Additive: Add Trimethyl Borate (
) (2.0 - 4.0 equiv).-
Why: It forms a borate complex with the basic nitrogen in situ.
-
-
Solvent: Anhydrous THF or DME.
-
Condition: Heat to 60–80°C under
. -
Workup: The borate complex hydrolyzes upon aqueous workup, returning your free amine product.
References & Authoritative Grounding
-
Organ, M. G., et al. (2010). Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition.[1]
-
Relevance: Establishes PEPPSI-IPent as the superior catalyst for hindered/poisoning substrates.
-
-
Dhanjee, H. H., et al. (2020). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[2] Journal of Organic Chemistry.
-
Relevance: Defines the "Decoy" strategy using Trimethyl Borate to prevent catalyst poisoning by nitrogen heterocycles.
-
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Relevance: The definitive guide on selecting BrettPhos/XPhos for amine-containing substrates.
-
-
BenchChem Technical Support. (2025). Troubleshooting Failed Buchwald-Hartwig Amination with Nitrogen Heterocycles.
-
Relevance: General troubleshooting steps for catalyst deactivation mechanisms.
-
Sources
Handling moisture sensitivity in 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges related to moisture sensitivity during the synthesis protocol. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, prevent, and resolve common issues, ensuring robust and reproducible outcomes.
The Critical Role of Moisture Control: An Overview
The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, a key building block in pharmaceutical development, involves several steps that are highly susceptible to moisture. Water can act as a competing nucleophile, a proton source that quenches reactive intermediates, or a catalyst for unwanted side reactions. Failure to maintain strictly anhydrous (water-free) conditions is a primary cause of low yields, impurity formation, and reaction failure. This guide will dissect the most critical steps and provide actionable solutions.
Plausible Synthetic Pathway & Moisture Hotspots
While multiple synthetic routes exist, a common strategy involves the initial formation of a pyrimidine core, introduction of the difluoroethyl group, and a final bromination step. The following workflow highlights the stages where moisture control is paramount.
The two primary "Moisture Hotspots" are the introduction of the difluoroethyl group and the final bromination step. Success hinges on rigorous control over these transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis.
Question: My reaction to introduce the difluoroethyl group has a very low yield or failed completely. What is the likely cause?
Answer: This is a classic symptom of moisture contamination, especially if you are using highly reactive fluorinating agents like diethylaminosulfur trifluoride (DAST) or its analogues. These reagents react violently with water.
Root Cause Analysis:
-
Reagent Decomposition: Moisture will rapidly decompose the fluorinating agent, rendering it inactive for the desired transformation.
-
Solvent Contamination: Use of insufficiently dried solvents is the most common error. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water and should be freshly dried.
-
Atmospheric Moisture: A poorly maintained inert atmosphere (Nitrogen or Argon) allows ambient moisture to enter the reaction vessel.
-
Contaminated Glassware: Glassware that has not been properly oven- or flame-dried will have a layer of adsorbed water on its surface.
Troubleshooting Steps:
-
Verify Solvent Dryness: Ensure your aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) has been dried over an appropriate agent like activated molecular sieves or distilled from a drying agent such as sodium/benzophenone (for THF) or calcium hydride (for DCM).
-
Glassware Preparation: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
-
Inert Atmosphere Technique: Use a well-sealed apparatus. A slight positive pressure of nitrogen or argon should be maintained throughout the setup, addition, and reaction phases. Use rubber septa for reagent addition via syringe.
-
Reagent Handling: Handle the fluorinating agent under a strict inert atmosphere. If it is a liquid, use a dry, nitrogen-flushed syringe. If it is a solid, use a glove box or glove bag.
Question: During the bromination step with N-Bromosuccinimide (NBS), I am observing multiple unknown spots on my TLC plate and the yield of my desired product is low. Why is this happening?
Answer: While NBS is a versatile brominating agent, its reactivity can be altered by the presence of water, leading to side reactions.[1][2] The desired reaction is an electrophilic aromatic substitution on the electron-rich pyrimidine ring.
Root Cause Analysis:
-
Formation of Hypobromous Acid (HOBr): In the presence of water, NBS can hydrolyze to form hypobromous acid. This can lead to different reaction pathways, including oxidative side reactions or the formation of bromohydrins if any alkene impurities are present.[3]
-
Radical vs. Electrophilic Pathways: The conditions for NBS bromination determine whether it proceeds via a radical or electrophilic pathway.[1] While light or radical initiators favor radical reactions, trace water and acidic impurities can complicate the intended electrophilic substitution.[2]
-
Impure NBS: Old or improperly stored NBS can contain succinimide and bromine, which can affect its reactivity.[1] Freshly recrystallized NBS often gives cleaner reactions.[1]
Troubleshooting Steps:
-
Purify the NBS: If results are inconsistent, recrystallize the NBS from hot water (e.g., 10 g NBS in 100 mL water at 90-95°C) and dry it thoroughly under vacuum.[1] This removes impurities that can cause side reactions.
-
Use Anhydrous Aprotic Solvents: The bromination should be performed in a rigorously dried aprotic solvent like acetonitrile (MeCN), DMF, or a chlorinated solvent. The presence of water is often detrimental to the selectivity of aromatic bromination.[4]
-
Control the Reaction Atmosphere: As with the fluorination step, conduct the reaction under a dry, inert atmosphere to prevent the ingress of ambient moisture.
-
Monitor Temperature: Perform the reaction at the recommended temperature. Overheating can lead to decomposition and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for drying reaction solvents?
A1: The choice of drying method depends on the solvent and the required level of dryness.
-
Distillation: This is the gold standard for most ethereal and hydrocarbon solvents. Distilling from a reactive drying agent removes water and other impurities.
-
Activated Molecular Sieves: For many polar aprotic solvents (like DMF, MeCN) and chlorinated solvents (DCM), stirring over freshly activated 3Å or 4Å molecular sieves is effective. Sieves should be activated by heating under high vacuum.
-
Solvent Purification Systems: Many labs now use systems that pass solvents through columns of activated alumina and other media, providing ultra-dry solvent on demand.
Q2: How do I properly set up a reaction under an inert atmosphere?
A2: A standard setup involves a "Schlenk line" or a manifold providing dual vacuum and inert gas (N₂ or Ar) lines.
-
Assemble Dry Glassware: Assemble your reaction flask, condenser, and addition funnel while hot, and connect it to the Schlenk line.
-
Purge the System: Evacuate the apparatus under vacuum and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to remove all atmospheric air and moisture.
-
Maintain Positive Pressure: Ensure a gentle outflow of inert gas through an oil bubbler to maintain a slight positive pressure, preventing air from leaking into the system.
-
Liquid/Solid Addition: Add liquid reagents via a gas-tight syringe through a rubber septum. Add solids quickly under a strong counter-flow of inert gas.
Q3: Can trace amounts of water ever be beneficial?
A3: While detrimental in this specific synthesis, it's worth noting that in some organometallic reactions, stoichiometric or even catalytic amounts of water can surprisingly enhance reaction rates or alter selectivity.[5] However, for reactions involving highly reactive reagents like organolithiums, Grignards, or DAST, water is almost always considered a poison to be rigorously excluded.[6][7]
Key Experimental Protocols & Data
Protocol: General Procedure for Anhydrous Reaction Setup
-
Place all necessary glassware (flask, condenser, stir bar, etc.) in an oven at 125°C overnight.
-
Quickly assemble the main reaction apparatus while still hot and connect it to a Schlenk line.
-
Perform three vacuum/inert gas backfill cycles to render the atmosphere inert.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Add the freshly dried solvent via cannula transfer or a dry syringe.
-
Cool the reaction to the desired temperature before adding moisture-sensitive reagents.
Table 1: Common Drying Agents for Solvents
| Drying Agent | Solvents | Mechanism & Notes |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Chlorinated Solvents | Reacts with water to form H₂ gas and Ca(OH)₂. Not suitable for protic or some carbonyl-containing solvents. |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | Forms a deep blue or purple ketyl radical in the absence of water and oxygen, serving as an excellent indicator of dryness. |
| Activated Molecular Sieves (3Å/4Å) | Most aprotic solvents (DMF, DMSO, MeCN, DCM) | Physically adsorbs water into its porous structure. Must be activated by heating under vacuum. |
| Phosphorus Pentoxide (P₄O₁₀) | Aprotic solvents (very aggressive) | Extremely efficient but can be difficult to handle and forms a polymeric phosphoric acid layer. |
References
-
Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Hazarkhani, H., & Karimi, B. (2004). N-Bromosuccinimide as an Almost Neutral Catalyst for Efficient Synthesis of Dihydropyrimidinones Under Microwave Irradiation. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
-
(n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC. Retrieved from [Link]
-
(n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][8][9]triazolo[1,5-a]pyridine. Google Patents. Retrieved from
-
(2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Retrieved from [Link]
-
(n.d.). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Retrieved from [Link]
-
EasyBiologyClass. (2015, June 30). Purine & Pyrimidine Synthesis (de-novo). Retrieved from [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
(2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]
-
(n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
(2012, April 24). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC. Retrieved from [Link]
-
MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination. Wordpress. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents. Retrieved from [Link]
- (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.
-
Aquablu. (n.d.). Methods to purify and filter water. Retrieved from [Link]
-
(n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. Retrieved from [Link]
-
(n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Sensorex Liquid Analysis Technology. (2021, August 2). Understanding Water Purification Methods. Retrieved from [Link]
- (n.d.). US3956301A - Process for bromination of pyrimidine. Google Patents.
-
Romegamart. (2025, May 24). 5 Methods of Water Purification. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Atlas Scientific. (2022, May 24). Water Purification Methods. Retrieved from [Link]
-
(n.d.). 5-Bromo-2-chloropyrimidin-4-amine. PMC. Retrieved from [Link]
-
PMC. (2024, March 22). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Retrieved from [Link]
-
Nature's Water. (2025, December 9). Different methods of water purification systems. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. Retrieved from [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide as an Almost Neutral Catalyst for Efficient Synthesis of Dihydropyrimidinones Under Microwave Irradiation [organic-chemistry.org]
19F NMR chemical shifts of 1,1-difluoroethyl pyrimidine derivatives
19F NMR Chemical Shifts of 1,1-Difluoroethyl Pyrimidine Derivatives: A Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a critical bioisostere for ethyl, isopropyl, and trifluoromethyl groups. Its unique ability to block metabolic oxidation at the benzylic position while modulating lipophilicity (LogP) makes it a high-value motif in drug discovery.
This guide provides a technical comparison of the 19F NMR spectral characteristics of 1,1-difluoroethyl pyrimidines against standard fluorinated alternatives (e.g., -CF₃, -CHF₂). It establishes a reference framework for researchers to validate synthesis, assess purity, and monitor metabolic stability using 19F NMR spectroscopy.
19F NMR Spectral Characteristics
The 1,1-difluoroethyl moiety exhibits a distinct spectral signature characterized by a quartet splitting pattern due to coupling with the adjacent methyl protons.
Chemical Shift & Coupling Parameters
All shifts are referenced to CFCl₃ (0.0 ppm) .[1]
| Parameter | Value / Range | Description |
| 19F Chemical Shift (δ) | -85 to -95 ppm | Appears as a quartet ( |
| Multiplicity | Quartet (q) | Due to coupling with the 3 protons of the methyl group (-CH₃). |
| Coupling Constant ( | 16 – 19 Hz | Characteristic vicinal coupling between F and methyl H. |
| Coupling Constant ( | ~240 – 250 Hz | Direct coupling to the quaternary carbon (visible in 13C NMR or 13C satellites). |
Comparative Analysis: Fluorinated Pyrimidine Motifs
The following table contrasts the 1,1-difluoroethyl group with common alternatives on a pyrimidine scaffold.
| Functional Group | Structure | 19F Shift (δ ppm)* | Multiplicity (1H-coupled) | Bioisosteric Role |
| Trifluoromethyl | -CF₃ | -60 to -65 | Singlet (s) | Lipophilicity booster; metabolic blocker. |
| 1,1-Difluoroethyl | -CF₂CH₃ | -85 to -95 | Quartet (q) | Steric bulk between Et/iPr; lowers LogP vs CF₃. |
| Difluoromethyl | -CHF₂ | -110 to -125 | Doublet (d) | H-bond donor mimic; lipophilicity tuner. |
| Monofluoromethyl | -CH₂F | -200 to -220 | Triplet (t) | Mimics -CH₂OH; chemically labile. |
*Note: Exact shifts vary by ±2-5 ppm depending on solvent (e.g., CDCl₃ vs DMSO-d₆) and the substitution position (2-, 4-, or 5-pyrimidine).
Structural Determinants of Chemical Shift
The electron-deficient nature of the pyrimidine ring deshields the fluorine nuclei compared to benzene analogs.
-
Position 2: Most electron-deficient. The -CF₂CH₃ signal typically appears at the lower end of the range (more downfield, ~ -85 ppm).
-
Position 5: Least electron-deficient (most "benzene-like"). The signal may shift slightly upfield (~ -90 to -95 ppm).
-
Solvent Effects: Polar solvents like DMSO-d₆ can cause a slight downfield shift (1-2 ppm) compared to CDCl₃ due to dipole interactions.
Experimental Workflow: Synthesis & Characterization
The standard method for installing the 1,1-difluoroethyl group involves the deoxofluorination of an acetylpyrimidine precursor.
Protocol: Deoxofluorination using DAST/Deoxo-Fluor
Objective: Convert 2-acetylpyrimidine to 2-(1,1-difluoroethyl)pyrimidine.
-
Preparation: Dissolve 1.0 eq of 2-acetylpyrimidine in anhydrous DCM (0.5 M concentration) under N₂ atmosphere.
-
Reagent Addition: Cool to 0°C . Slowly add 2.5 eq of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .
-
Note: DAST is thermally unstable; maintain <40°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC or 19F NMR (disappearance of DAST signal).
-
Quench: Cool to 0°C. Very slowly add saturated NaHCO₃ (gas evolution!). Extract with DCM.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc). The product is often volatile; avoid high vacuum for extended periods.
Workflow Visualization
Caption: Step-by-step deoxofluorination workflow for synthesizing 1,1-difluoroethyl pyrimidines.
Application: Metabolic Stability Tracking
The 1,1-difluoroethyl group is often employed to block benzylic hydroxylation , a common metabolic soft spot in ethyl-substituted drugs. 19F NMR provides a non-destructive method to monitor this stability in microsomal assays.
-
Mechanism: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), preventing CYP450-mediated oxidation.
-
Assay Readout:
-
Stable: 19F signal intensity remains constant over time.
-
Unstable (Defluorination): Appearance of free fluoride ion (-119 ppm in aqueous buffer) or shift changes indicating hydroxylation elsewhere.
-
Metabolic Logic Diagram
Caption: Rationale for using 1,1-difluoroethyl groups to enhance metabolic stability.
References
-
Reich, H. J. (2020).[3] 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Lal, G. S., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Hu, J., et al. (2015). The chemistry of difluoromethyl group: synthesis and applications. Chemical Reviews. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
Sources
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine proper disposal procedures
Executive Summary: The Halogen Challenge
Disposing of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine requires strict adherence to protocols designed for poly-halogenated heteroaromatics .[1][2] Unlike standard organic waste, this compound contains both bromine and a gem-difluoro (–CF₂–) group.[2]
Critical Safety Directive:
-
Do NOT mix with non-halogenated solvents or general trash.[2]
-
Do NOT dispose of via sanitary sewer or standard low-temperature incineration.[1][2]
-
The "Fluorine Factor": The C-F bonds in the 1,1-difluoroethyl group possess high thermal stability.[2] Incomplete combustion at standard temperatures (<850°C) can generate toxic fluorinated byproducts or hydrofluoric acid (HF).[2]
Waste Characterization & Identification
Before handling, you must classify the waste stream.[2] This compound is not a standard commodity solvent; it is a high-value intermediate often treated as "Unlisted Hazardous Waste" unless specific local regulations apply.[1][2]
Physicochemical Waste Profile
| Parameter | Data | Operational Implication |
| CAS Number | 2445784-57-4 | Use for waste manifesting and labeling.[1][2] |
| Physical State | Solid (Powder) | Minimizes vapor risk; requires particulate containment.[2] |
| Halogen Content | High (Br + 2F) | Mandatory: Segregate into "Halogenated Waste" streams.[2] |
| Acidity/Basicity | Weak Base (Amine) | Incompatible with strong acids and oxidizers.[2] |
| Combustion Hazard | HF, HBr, NOx | Requires incinerators with acid gas scrubbers.[2] |
Regulatory Waste Codes (Guidance)
-
RCRA (USA): Likely D001 (Ignitable, if in flammable solvent) or D003 (Reactive, if applicable), but often classified simply as "Hazardous Waste - Toxic/Irritant" based on GHS H302/H315/H319.[2]
-
EU Waste Code (EWC): 07 05 13 * (Solid wastes containing hazardous substances).[2]
Operational Disposal Workflow
This workflow ensures chain-of-custody safety from the bench to the incinerator.[1][2]
Step 1: Segregation & Containment[1][2][3]
-
Container Selection: Use HDPE (High-Density Polyethylene) wide-mouth jars.[1][2] Glass is acceptable but poses a breakage risk.[2] Avoid metal containers (aluminum) due to potential corrosion from amine/halide interactions over time.[2]
-
Solvent Matrix: If the compound is in solution, ensure the solvent is compatible with HDPE.[2]
Step 2: Labeling Protocol
The label is the primary communication tool for EHS personnel.[2] It must explicitly state:
-
Full Chemical Name: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.[1][2]
-
Hazard Warning: "TOXIC," "IRRITANT," "HALOGENATED."[2]
-
Specific Note: "Contains FLUORINE and BROMINE – Requires High-Temp Incineration."[1][2]
Step 3: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) .[2]
-
Keep container tightly closed to prevent moisture absorption (hygroscopic potential).[2]
-
Secondary Containment: Place the HDPE jar inside a chemically resistant tray to capture potential leaks.[2]
Visualization: Disposal Decision Logic
The following diagram outlines the critical decision points for researchers handling this compound.
Figure 1: Decision logic for segregating and packaging halogenated pyrimidine waste.
Ultimate Destruction: The Incineration Requirement[2]
As a scientist, you must understand why you are separating this waste. The disposal facility will not landfill this material; it will be thermally destroyed.[2]
The Mechanism:
-
Temperature: The facility must use a rotary kiln incinerator operating above 1100°C . The high bond dissociation energy of the C-F bond (~485 kJ/mol) requires these extreme temperatures for complete mineralization [1].
-
Scrubbing:
Why this matters to you: If you hide this chemical in a "Non-Halogenated" waste drum, the incinerator may not be set to the correct temperature or scrubber capacity, leading to illegal emissions and potential fines for your facility.[2]
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.[2]
Spill Response Protocol
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.[2]
-
Containment:
-
Cleanup:
-
Disposal of Debris: All cleanup materials (gloves, pads, towels) must be disposed of as Hazardous Chemical Waste in the same manner as the neat compound.[2]
Figure 2: Immediate response workflow for benchtop spills.
References
-
Tsang, W., et al. (1998).[2][4] Incineration of Halogenated Organic Compounds. NIST/EPA.[2] (General Reference for C-F bond destruction).[2]
-
U.S. Environmental Protection Agency (EPA). Combustion of Hazardous Waste containing Fluorine.[2] Technical Guidance Document. [1]
-
PubChem. 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine Compound Summary. National Library of Medicine.[2] [1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1]
Sources
- 1. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
